![molecular formula C19H19FN2O2 B5568159 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

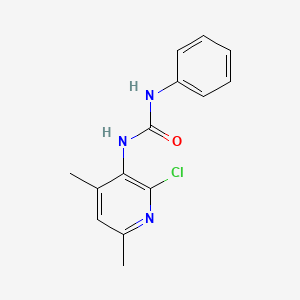

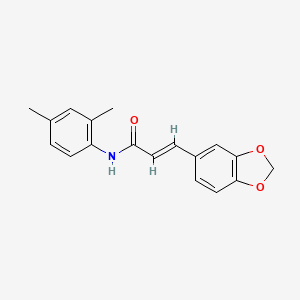

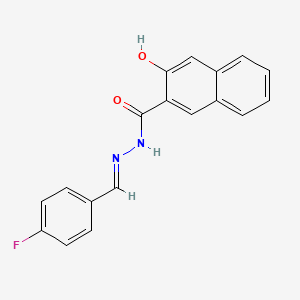

The synthesis of related compounds typically involves multi-step chemical reactions that strategically assemble the benzoyl, piperazinyl, and fluorophenyl groups. For instance, electrochemical syntheses of arylthiobenzazoles demonstrated the utility of electrochemical oxidation in forming complex molecules, showcasing a method that might be adaptable for synthesizing variants of the compound (Amani & Nematollahi, 2012). Another relevant synthesis approach utilized click chemistry for constructing molecules with similar structural motifs, illustrating a potential pathway for synthesizing 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These studies highlight the significance of geometric parameters, stabilization through hyper-conjugative interactions, and charge delocalization, as well as the importance of the carbonyl group's electronegativity in reactivity (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures often leverage the reactivity of the piperazine and carbonyl groups. Electrochemical methods have facilitated the synthesis of complex molecules, underscoring the versatility of these functional groups in synthetic chemistry (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, of related compounds have been studied using techniques like TGA, DSC, and solubility tests. These investigations provide insights into the behavior of these molecules under various conditions, which is crucial for their application in different scientific and industrial fields (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of similar compounds are influenced by their molecular structure. Studies have shown how the presence of electronegative groups like fluorine affects the chemical behavior of these molecules, offering perspectives on designing compounds with desired reactivity and stability profiles (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of NK(1) Receptor Antagonists

This compound has been utilized in the synthesis of NK(1) receptor antagonists, such as Aprepitant, which is an orally active medication used for preventing chemotherapy-induced nausea and vomiting. The synthesis involves a series of chemical reactions that include condensation, coupling, and asymmetric transformation, leading to the desired alpha-(fluorophenyl)morpholine derivative, which is crucial for the medication's effectiveness (Brands et al., 2003).

Antidopaminergic Activity Studies

Researchers have synthesized analogs of butyrophenone, including compounds containing the 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone structure, to investigate their antidopaminergic activity. These compounds showed potential as dopamine antagonists with varying degrees of effectiveness in inhibiting dopamine-related behaviors in animal models, similar to the effects of haloperidol, a well-known antipsychotic drug (Cortizo et al., 1991).

HIV-1 Attachment Inhibition

Compounds derived from 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone have been identified as potent inhibitors of HIV-1 attachment. These inhibitors interfere with the interaction between the viral protein gp120 and the host cell receptor CD4, a critical step in the HIV infection process. The piperazine ring in these compounds is a key element, acting as a scaffold that enables the effective positioning of other functional groups to block the virus from attaching to host cells (Wang et al., 2009).

Development of Fluorescent Logic Gates

Research has led to the development of fluorescent logic gates utilizing compounds that contain the 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone structure. These compounds have been designed to function as sensors or switches that can change their fluorescence properties in response to various stimuli, such as pH changes, metal ions, and solvent polarity. Such applications are valuable in the fields of molecular electronics and bioimaging, where precise control and detection of molecular events are crucial (Gauci & Magri, 2022).

Electrochemical Synthesis Applications

The electrochemical synthesis of new derivatives using 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone as a starting material has been explored. These studies focus on the oxidative reactions of the compound in the presence of various nucleophiles, leading to the formation of novel phenylpiperazine derivatives. Electrochemical methods offer a greener alternative to traditional synthesis, reducing the use of harmful reagents and solvents (Nematollahi & Amani, 2011).

Eigenschaften

IUPAC Name |

1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-14(23)16-7-8-18(17(20)13-16)21-9-11-22(12-10-21)19(24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVYTCWZDBSIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)